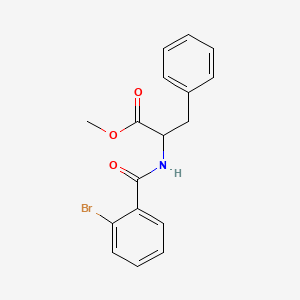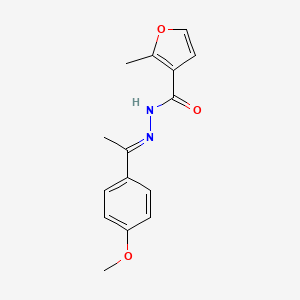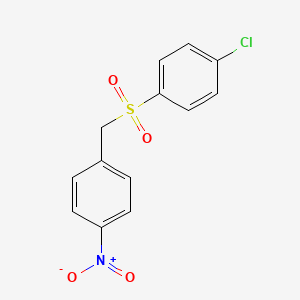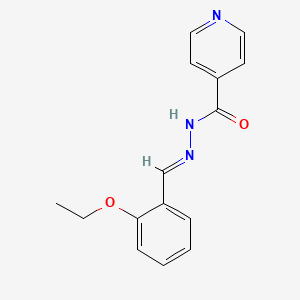![molecular formula C25H21ClN6O3S B15081271 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15081271.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the triazole-sulfanyl intermediate with hydrazine or its derivatives.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and an aldehyde or ketone to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The triazole ring and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Research: Its structural features suggest potential activity against cancer cells, warranting further investigation in anticancer drug development.
Industry
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide shares structural similarities with other triazole derivatives and sulfanyl-containing compounds.
Examples: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, 4-chlorophenyl-1,2,4-triazole derivatives.
Uniqueness
Structural Complexity: The combination of a triazole ring, sulfanyl group, and hydrazide moiety in a single molecule is relatively unique.
Eigenschaften
Molekularformel |
C25H21ClN6O3S |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClN6O3S/c1-16-6-12-21(13-7-16)31-24(18-8-10-20(26)11-9-18)29-30-25(31)36-15-23(33)28-27-17(2)19-4-3-5-22(14-19)32(34)35/h3-14H,15H2,1-2H3,(H,28,33)/b27-17+ |
InChI-Schlüssel |
QPOYLZOHTACNSZ-WPWMEQJKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15081197.png)
![7,9-Dichloro-5-(2-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B15081203.png)

![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
![3-(4-ethylphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081220.png)
![N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15081225.png)

![3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15081243.png)
![7-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15081249.png)
![4-({(E)-[4-((E)-{[4-(Aminosulfonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B15081254.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15081266.png)


